Kahiricoside II
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Description
Kahiricoside II is a natural product found in Astragalus kahiricus with data available.
Scientific Research Applications
Cycloartane Glycosides Isolation
Kahiricoside II, along with other cycloartane-type saponins (kahiricosides II-V), has been isolated from the aerial parts of Astragalus kahiricus, a plant of Egyptian origin. These compounds were identified and characterized based on chemical and spectral evidence. Notably, kahiricosides exhibited very weak cytotoxicity against the A2780 ovarian cancer cell line (Radwan et al., 2004).
Lymphocyte Proliferation Modulation
In a study focusing on Egyptian Astragalus spp., including Astragalus kahiricus, various saponins such as astraversianin VI, astragaloside VIII, and kahiricoside I were isolated. These compounds showed no cytotoxicity against various human cancer cells. However, they demonstrated a dose-related modulation of lymphocyte proliferation, highlighting their potential impact on the immune system (Verotta et al., 2002).
Properties
Molecular Formula |
C36H60O9 |
---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O9/c1-19(16-37)8-7-9-20(2)26-22(40)15-34(6)24-14-21(39)30-32(3,4)25(45-31-29(43)28(42)27(41)23(17-38)44-31)10-11-36(30)18-35(24,36)13-12-33(26,34)5/h8,20-31,37-43H,7,9-18H2,1-6H3/b19-8+/t20-,21+,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,33-,34+,35+,36-/m1/s1 |
InChI Key |
GYNDYWZTPHTLEL-OZNDCSCSSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC=C(C)CO)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O |
Synonyms |
kahiricoside II |
Origin of Product |
United States |
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